2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
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Overview
Description
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is a chemical compound with the molecular formula C15H15Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a hexahydrocycloocta ring fused to the quinoline core. It has a molecular weight of 369.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline typically involves the bromination of a suitable precursor. One common method involves the dibromination of alkenes or alkynes using reagents such as oxalyl bromide in the presence of dimethyl sulfoxide (DMSO). This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another approach involves the use of room-temperature ionic liquids as green, recyclable alternatives to traditional solvents for stereoselective halogenations .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents such as tetrapropylammonium nonabromide, which offers high selectivity and ease of handling . The use of solid reagents like this can enhance safety and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boron reagents are common in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Fluorine atoms replace the bromine atoms.
2,4-Diiodo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Iodine atoms are present instead of bromine.
Uniqueness
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance halogen bonding interactions and potentially improve the compound’s efficacy in certain applications .
Properties
IUPAC Name |
2,4-dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N/c16-12-8-11-7-10-5-3-1-2-4-6-14(10)18-15(11)13(17)9-12/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUAGBXOOGUUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C(C=C3C=C2CC1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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